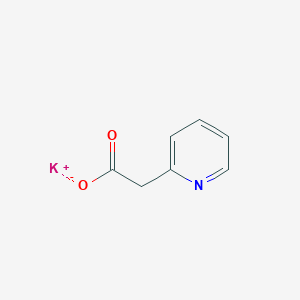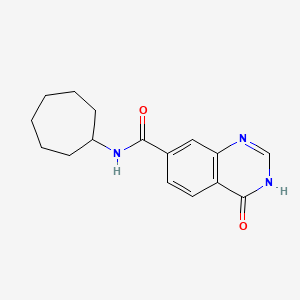
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
准备方法
The synthesis of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide typically involves the reaction of 4-hydroxyquinazoline-7-carboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .
化学反应分析
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates Major products formed from these reactions include quinone derivatives, amines, and substituted quinazolines.
科学研究应用
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:
Biology: It serves as a tool compound for studying the biological pathways involving quinazoline derivatives.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities
作用机制
The mechanism of action of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammation and cancer progression . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .
相似化合物的比较
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide can be compared with other quinazoline derivatives such as:
4-Hydroxyquinazoline: Known for its anticancer and anti-inflammatory activities.
Quinazolinone derivatives: These compounds have a wide range of biological activities, including antibacterial and antifungal properties.
N-heterocyclic carbenes: Used in the synthesis of various bioactive cyclic compounds. The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit certain enzymes and pathways, making it a valuable compound for targeted therapeutic applications.
属性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-cycloheptyl-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-15(19-12-5-3-1-2-4-6-12)11-7-8-13-14(9-11)17-10-18-16(13)21/h7-10,12H,1-6H2,(H,19,20)(H,17,18,21) |
InChI 键 |
WEMPAQPBKNMOHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


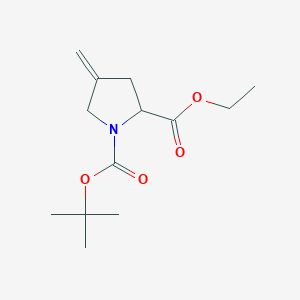
![(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate](/img/structure/B14096786.png)
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096790.png)
![(1S,4R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione](/img/structure/B14096800.png)
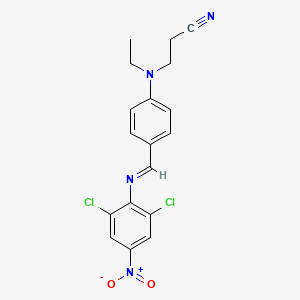
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096845.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)
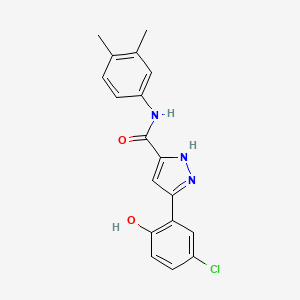
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
